Intermedine

Descripción general

Descripción

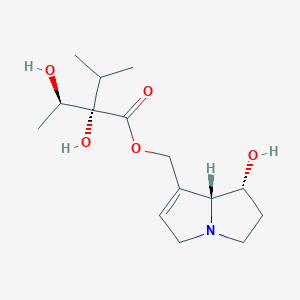

La intermedina es un alcaloide pirrolizidínico con la fórmula molecular C15H25NO5 y un peso molecular de 299.3627 g/mol . Es un compuesto natural que se encuentra en diversas plantas, particularmente las que pertenecen a la familia de las Boraginaceae. Los alcaloides pirrolizidínicos son conocidos por sus propiedades hepatotóxicas, y la intermedina no es una excepción. Este compuesto ha llamado la atención debido a su presencia en plantas medicinales y sus potenciales efectos toxicológicos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de intermedina implica varios pasos, típicamente comenzando con compuestos orgánicos más simplesLas condiciones de reacción a menudo involucran el uso de ácidos o bases fuertes, altas temperaturas y catalizadores específicos para facilitar la formación del producto deseado .

Métodos de Producción Industrial: La producción industrial de intermedina es menos común debido a su abundancia natural en ciertas plantas. La extracción de fuentes vegetales involucra procesos como la extracción con solventes, la cromatografía y la cristalización para aislar y purificar el compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: La intermedina experimenta varias reacciones químicas, que incluyen:

Oxidación: La intermedina se puede oxidar para formar N-óxidos, que a menudo son más tóxicos que el compuesto original.

Reducción: Las reacciones de reducción pueden convertir la intermedina en derivados menos tóxicos.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo o éster, lo que lleva a la formación de diferentes derivados

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos en condiciones ácidas o básicas para lograr reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen N-óxidos, derivados reducidos y compuestos sustituidos, cada uno con diferentes grados de toxicidad y actividad biológica .

Aplicaciones Científicas De Investigación

La intermedina tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizada como un compuesto modelo para estudiar la reactividad y la toxicidad de los alcaloides pirrolizidínicos.

Biología: Investigada por sus efectos en los procesos celulares, particularmente en los hepatocitos.

Medicina: Estudiada por sus posibles efectos terapéuticos y riesgos toxicológicos, especialmente en la medicina herbal.

Industria: Utilizada en el desarrollo de métodos analíticos para detectar alcaloides pirrolizidínicos en alimentos y productos herbales .

Mecanismo De Acción

La intermedina ejerce sus efectos principalmente a través de la formación de metabolitos reactivos que pueden unirse a macromoléculas celulares, lo que lleva al daño celular. El compuesto se metaboliza en el hígado, donde forma intermediarios pirrólicos que pueden causar hepatotoxicidad. Estos intermediarios pueden inducir estrés oxidativo, disfunción mitocondrial y apoptosis en los hepatocitos .

Compuestos Similares:

Licopsamina: Otro alcaloide pirrolizidínico con propiedades hepatotóxicas similares.

Indicina: Comparte similitudes estructurales con la intermedina y exhibe efectos toxicológicos comparables.

Echinatina: Otro compuesto relacionado con actividades biológicas similares .

Singularidad: La intermedina es única debido a sus características estructurales específicas y las vías particulares que afecta en los sistemas biológicos. Su presencia en ciertas plantas medicinales también la convierte en un compuesto de interés para estudios tanto terapéuticos como toxicológicos .

Comparación Con Compuestos Similares

Lycopsamine: Another pyrrolizidine alkaloid with similar hepatotoxic properties.

Indicine: Shares structural similarities with intermedine and exhibits comparable toxicological effects.

Echinatine: Another related compound with similar biological activities .

Uniqueness: this compound is unique due to its specific structural features and the particular pathways it affects in biological systems. Its presence in certain medicinal plants also makes it a compound of interest for both therapeutic and toxicological studies .

Actividad Biológica

Intermedine, a pyrrolizidine alkaloid (PA), is primarily derived from various plant species, particularly in the Crotalaria genus. This compound has garnered attention due to its significant biological activities, especially its hepatotoxic effects. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and potential health risks based on recent studies.

Overview of this compound

This compound is classified as a retronecine-type PA, characterized by its monoester structure. It is commonly found in several plants and can enter the human food chain through consumption of contaminated food or water. The increasing interest in this compound stems from its potential health risks associated with toxicity, particularly regarding liver damage.

Cytotoxicity Studies

Recent research has highlighted the cytotoxic effects of this compound on various cell lines, particularly hepatocytes. A pivotal study evaluated the toxicity of this compound on primary mouse hepatocytes and human liver cancer cells (HepG2). The findings revealed that this compound induces cell apoptosis through mitochondrial dysfunction and oxidative stress.

Key Findings:

- Cytotoxicity Assays : The cytotoxic effects were assessed using several assays including cell counting kit-8 (CCK-8), colony formation, and wound healing assays. Results indicated that this compound exhibited dose-dependent cytotoxicity across different cell lines.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for this compound were determined as follows:

- Primary mouse hepatocytes: 165.13 µM

- HepD cells: 239.39 µM

- H22 cells: 161.82 µM

- HepG2 cells: 189.11 µM

| Cell Line | IC50 Value (µM) |

|---|---|

| Primary Mouse Hepatocytes | 165.13 |

| HepD Cells | 239.39 |

| H22 Cells | 161.82 |

| HepG2 Cells | 189.11 |

These values indicate that this compound has a pronounced inhibitory effect on H22 cells compared to other cell lines tested .

The mechanisms by which this compound exerts its toxic effects involve several pathways:

- Mitochondrial Dysfunction : this compound treatment leads to mitochondrial structural damage, as observed through transmission electron microscopy (TEM). This disruption results in the release of cytochrome c into the cytoplasm, triggering apoptosis via the caspase-3 pathway.

- Oxidative Stress : this compound induces excessive production of reactive oxygen species (ROS), contributing to cellular oxidative stress and subsequent apoptosis in hepatocytes.

- Calcium Homeostasis Disruption : Studies indicated that this compound affects intracellular calcium levels, leading to further mitochondrial damage and apoptosis .

Case Studies

- Hepatotoxicity Assessment : A study investigated the combined effects of this compound with other PAs like lycopsamine on HepD cells. The results demonstrated a synergistic increase in toxicity, emphasizing the need for careful evaluation of mixed PA exposures .

- Migration and Colony Formation : Further experiments showed that this compound significantly inhibited colony formation and migration abilities in HepD cells at concentrations as low as 75 µg/mL, highlighting its potential implications in cancer metastasis .

Health Risk Assessment

Given the widespread occurrence of this compound in various plants and its demonstrated hepatotoxicity, there is a pressing need for comprehensive risk assessments related to dietary exposure. The lack of extensive toxicological data complicates the evaluation of health risks associated with chronic exposure to this compound through food sources.

Propiedades

IUPAC Name |

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVVQRJOGUKCEG-OPQSFPLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020073 | |

| Record name | Intermedine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10285-06-0 | |

| Record name | (+)-Intermedine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10285-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Intermedine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010285060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Intermedine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INTERMEDINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLC9FEP81A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Intermedine's toxicity is primarily attributed to its metabolism in the liver. While the parent alkaloid is relatively inert, it undergoes enzymatic transformation into highly reactive pyrrolic metabolites. These metabolites can then bind to cellular macromolecules such as DNA and proteins, leading to cellular damage, genotoxicity, and potentially, tumor development. [, , , ] One specific reactive metabolite, 1-formyl-7-hydroxy-6,7-dihydro-5H-pyrrolizine (9-CHO-DHP), has been identified as a key player in this process. []

ANone: Research suggests that this compound's metabolites can trigger both mitochondria-mediated and ER-mediated apoptosis (programmed cell death) in hepatocytes. This occurs through the induction of oxidative stress (excessive reactive oxygen species production), disruption of mitochondrial membrane potential, release of cytochrome c, and activation of the caspase cascade. [, ] Additionally, this compound can elevate intracellular calcium levels, activating the PERK/eIF2α/ATF4/CHOP apoptotic pathway. []

ANone: this compound has the molecular formula C15H25NO4 and a molecular weight of 283.37 g/mol. []

ANone: this compound's structure is confirmed through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Specific proton (1H) and carbon (13C) NMR signals, along with characteristic fragmentation patterns in MS, are used to differentiate this compound from other PAs, including its diastereoisomer, lycopsamine. [, , , , ]

ANone: While this compound's structure contains the core features associated with PA toxicity, the presence and position of functional groups on the molecule can influence its overall toxicity. For instance, the stereochemistry at the C7 position differentiates this compound from its diastereoisomer, lycopsamine. [, ] While both are hepatotoxic, they may exhibit differences in potency or metabolic pathways. Additionally, modifications such as acetylation at the C7 position can further modulate the toxicity of this compound. [, , ]

ANone: While there are no regulations explicitly targeting this compound, its presence as a PA in food and feed products is a growing concern for regulatory agencies like the European Food Safety Authority (EFSA). These agencies have set limits on the acceptable daily intake of certain PAs to minimize human exposure and potential health risks. [, , , ]

ANone: this compound, like other 1,2-unsaturated PAs, is primarily known for its hepatotoxicity. Ingestion of this compound-containing plants or contaminated products can lead to liver damage, ranging from mild inflammation to severe necrosis (cell death), cirrhosis (scarring), and potentially, liver failure. [, , , , , ]

ANone: Yes, chronic exposure to low levels of this compound, even below the acute toxicity threshold, has been linked to an increased risk of liver cancer (hepatocellular carcinoma) in experimental animal models. [, , ]

ANone: Research has identified specific DNA adducts formed by the reactive metabolites of this compound. These adducts, notably those derived from (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), show promise as potential biomarkers for assessing PA exposure and the risk of liver tumor initiation. []

ANone: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), often using electrospray ionization (ESI), is widely employed for identifying and quantifying this compound and other PAs in plant material, food products, and biological samples. [, , , , , , , , , ] Gas chromatography-mass spectrometry (GC-MS) is also used for PA analysis, particularly when dealing with volatile derivatives. [, , ] The choice of method often depends on the specific matrix, required sensitivity, and the range of PAs being analyzed.

ANone: this compound often co-occurs with its diastereoisomer, lycopsamine, and other structurally similar PAs. Chromatographic techniques like HPLC or GC are essential for separating these isomers and other PAs based on their physicochemical properties, allowing for accurate identification and quantification of individual alkaloids. Low-temperature chromatography, specifically at 5°C, has proven particularly effective in resolving this compound and lycopsamine. []

ANone: this compound research exemplifies the importance of a multidisciplinary approach, drawing upon expertise from fields such as:

- Plant Science/Botany: Understanding the distribution, ecological roles, and biosynthesis of this compound in various plant species. [, , , , , , , , , , ]

- Analytical Chemistry: Developing and refining analytical techniques for accurate identification and quantification of this compound in complex matrices. [, , , , , , , , , , ]

- Toxicology: Investigating the mechanisms of this compound toxicity, identifying potential biomarkers of exposure, and assessing human health risks. [, , , , , , , , , ]

- Food Science and Technology: Monitoring and mitigating this compound contamination in food and feed products to ensure consumer safety. [, , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.